molecular formula C14H23F2NO4 B6274005 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid CAS No. 2279460-59-0

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No. B6274005
CAS RN: 2279460-59-0
M. Wt: 307.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butoxycarbonyl)methyl-2-(4,4-difluorocyclohexyl)acetic acid is an organic compound with the formula C9H15F2O4 that is used as an intermediate for the synthesis of a variety of pharmaceuticals and related compounds. It is also known as TBOC-DFCA and has been used in the synthesis of a number of drugs, such as the antifungal drug caspofungin and the anticoagulant rivaroxaban. The compound has also been used in the synthesis of a variety of other compounds, including a number of pesticides.

Mechanism of Action

2-(Tert-butoxycarbonyl)methyl-2-(4,4-difluorocyclohexyl)acetic acid acts as an intermediate in the synthesis of a variety of compounds. The compound undergoes a number of chemical reactions, including nucleophilic substitution, addition-elimination, and oxidation-reduction reactions.
Biochemical and Physiological Effects
2-(Tert-butoxycarbonyl)methyl-2-(4,4-difluorocyclohexyl)acetic acid has not been studied extensively for its biochemical and physiological effects. However, the compound has been used in the synthesis of a number of compounds, including a number of pesticides and pharmaceuticals, and it is likely that these compounds could have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-(Tert-butoxycarbonyl)methyl-2-(4,4-difluorocyclohexyl)acetic acid has a number of advantages and limitations when used in lab experiments. One advantage is that the compound is relatively stable and can be stored at room temperature. Additionally, the compound has a low melting point, which makes it easier to work with. However, the compound is also sensitive to light and should be stored in a dark place. Additionally, the compound is highly reactive and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 2-(Tert-butoxycarbonyl)methyl-2-(4,4-difluorocyclohexyl)acetic acid. For example, further research could be conducted on the compound’s mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be conducted on the compound’s potential uses in the synthesis of other compounds, such as polymers. Additionally, further research could be conducted on the compound’s potential uses in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted on the compound’s potential uses in the synthesis of pesticides and other compounds.

Synthesis Methods

2-(Tert-butoxycarbonyl)methyl-2-(4,4-difluorocyclohexyl)acetic acid can be synthesized by a two-step process. In the first step, tert-butyl acetate is reacted with 4,4-difluorocyclohexanone in the presence of a base, such as sodium hydroxide, to form the desired product. In the second step, the product is reacted with an acid, such as hydrochloric acid, to form the desired compound.

Scientific Research Applications

2-(Tert-butoxycarbonyl)methyl-2-(4,4-difluorocyclohexyl)acetic acid has been used in a variety of scientific research applications. For example, it has been used in the synthesis of a number of compounds, including a number of pesticides. It has also been used in the synthesis of a variety of pharmaceuticals, such as the antifungal drug caspofungin and the anticoagulant rivaroxaban. Additionally, the compound has been used in the synthesis of a number of other compounds, including a number of polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid' involves the protection of the amine group, followed by the introduction of the difluorocyclohexyl group, and finally the deprotection of the amine group.", "Starting Materials": [ "Methylamine", "tert-Butyl chloroformate", "4,4-Difluorocyclohexanone", "Sodium hydride", "Acetic anhydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting methylamine with tert-butyl chloroformate in methanol to form N-tert-butoxycarbonyl-methylamine.", "Step 2: Introduction of the difluorocyclohexyl group by reacting N-tert-butoxycarbonyl-methylamine with 4,4-difluorocyclohexanone in the presence of sodium hydride in diethyl ether to form N-tert-butoxycarbonyl-(4,4-difluorocyclohexyl)methylamine.", "Step 3: Deprotection of the amine group by reacting N-tert-butoxycarbonyl-(4,4-difluorocyclohexyl)methylamine with hydrochloric acid in methanol to form 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid.", "Step 4: Purification of the product by adding sodium bicarbonate and sodium chloride to the reaction mixture, followed by extraction with diethyl ether and drying over anhydrous sodium sulfate.", "Step 5: Crystallization of the product from a suitable solvent to obtain pure 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid." ] }

CAS RN

2279460-59-0

Product Name

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid

Molecular Formula

C14H23F2NO4

Molecular Weight

307.3

Purity

95

Origin of Product

United States

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